
4-(Tributilestannyl)tiazol
Descripción general
Descripción
4-(Tributylstannyl)thiazole, also known as TBT, is an organotin compound used as an intermediate in organic synthesis. It is a member of the thiazole family, which consists of five-membered heterocyclic compounds with one nitrogen and one sulfur atom in the ring. TBT is a colorless liquid with a low boiling point and a slight odor. It is used in the production of polymers, pharmaceuticals, dyes, and agrochemicals. TBT has been studied extensively in the past decade due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Bloques de Construcción Heterocíclicos
“4-(Tributilestannyl)tiazol” se utiliza como un bloque de construcción heterocíclico en la síntesis química . Los compuestos heterocíclicos se utilizan ampliamente en la química medicinal debido a sus diversas actividades biológicas.
Actividad antioxidante
Se ha descubierto que los derivados del tiazol, que incluyen “this compound”, exhiben actividad antioxidante . Pueden actuar como antioxidantes que rompen la cadena, demostrando capacidades de eliminación de radicales y reducción.
Actividad de reducción de urato
Se ha demostrado que los compuestos de tiazol inhiben la producción de ácido úrico por la enzima xantina oxidasa (XO) . Esta actividad de reducción de urato podría ser potencialmente útil en el tratamiento de la gota y otras afecciones asociadas con altos niveles de ácido úrico.
Actividad antiinflamatoria
Los derivados del tiazol han demostrado efectos antiinflamatorios in vitro . Se ha descubierto que inhiben la desnaturalización de la albúmina, un proceso que participa en la inflamación.
Actividades antimicrobianas y antifúngicas
Se ha descubierto que los compuestos de tiazol exhiben actividades antimicrobianas y antifúngicas . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos y antifúngicos.
Actividad antiviral
Se ha descubierto que los derivados del tiazol exhiben actividad anti-VIH . Esto sugiere que podrían usarse potencialmente en el desarrollo de nuevos fármacos antirretrovirales.
Actividades antitumorales y citotóxicas
Se ha descubierto que los compuestos de tiazol exhiben actividades antitumorales y citotóxicas . Esto sugiere que podrían usarse potencialmente en el desarrollo de nuevos fármacos contra el cáncer.
Investigación en Ciencias de la Vida
“this compound” se utiliza en la investigación en ciencias de la vida, incluidos campos como la biología celular, la genómica y la proteómica .
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit type II topoisomerases .
Biochemical Pathways
Thiazole derivatives have been found to interfere with diverse bacterial targets, including dna gyrase, topoisomerase iv, biofilm formation, cell wall permeability, and tryptophanyl-trna synthetase .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may affect its stability.
Análisis Bioquímico
Biochemical Properties
Thiazoles, a class of compounds to which 4-(Tributylstannyl)thiazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific thiazole compound and the biomolecules it interacts with .
Cellular Effects
These effects can influence various cellular processes and functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is solid in form .
Metabolic Pathways
Thiazole-containing drugs are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs) .
Propiedades
IUPAC Name |
tributyl(1,3-thiazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;2-3H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQKQPYPLADFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376848 | |
| Record name | 4-(Tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173979-01-6 | |
| Record name | 4-(Tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tri-n-butylstannyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

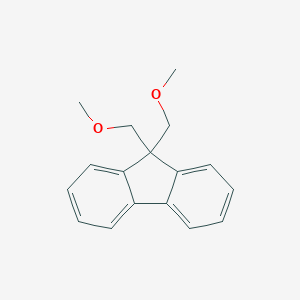
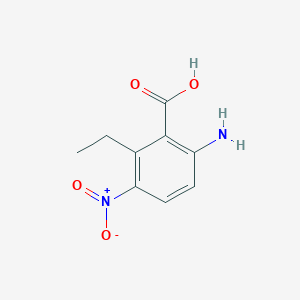

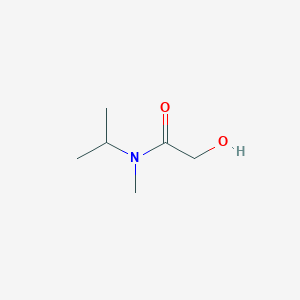


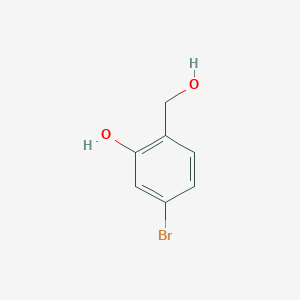
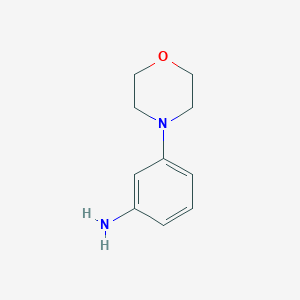
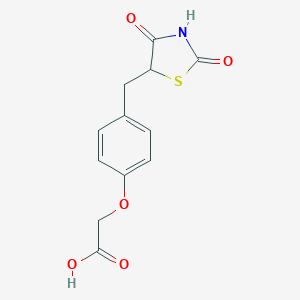

![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
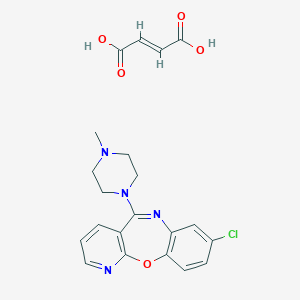
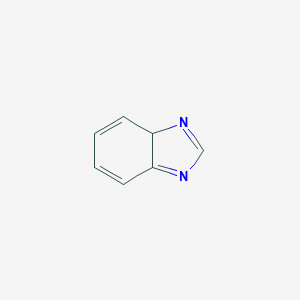
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
